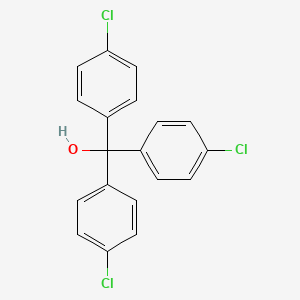

Tris(4-chlorophenyl)methanol

説明

Historical Context and Discovery in Environmental Contamination Studies

The recognition of Tris(4-chlorophenyl)methanol as an environmental issue is closely intertwined with the history of the insecticide Dichlorodiphenyltrichloroethane (DDT).

Scientific evidence strongly suggests that this compound is a byproduct of the manufacturing process of DDT. ebi.ac.uknih.govnih.govresearchgate.net It is also considered a degradation product or metabolite of Tris(4-chlorophenyl)methane (TCPM), another environmental contaminant associated with DDT production. nih.gov The co-occurrence of this compound and DDT and its metabolites in environmental samples further supports this connection. nih.gov For instance, high concentrations of TCPM and its oxidized form, this compound, have been found near a historical DDT dumping site. nih.govwwu.edu

The first reports of this compound contamination in the environment emerged in the late 1980s and early 1990s. cgrb.orgvliz.be It was initially detected in marine mammals. cgrb.orgvliz.be Subsequent studies confirmed its presence in a wide array of environmental and biological samples, including fish, sediments, and even human tissues such as adipose tissue and breast milk. nih.govvliz.beresearchgate.netsdsu.edunih.gov The detection of this compound in human milk raises concerns about potential exposure risks for infants. nih.govnih.govresearchgate.net

Table 1: Early Detections of this compound

| Year of Report | Matrix | Finding | Reference |

|---|---|---|---|

| 1989 | Marine Mammals | First reported environmental contamination. | cgrb.org |

| 1992 | High Trophic Level Birds and Mammals | Global distribution identified. | cgrb.org |

| 1993 | Human Milk | Detected at trace levels. | cgrb.org |

| 1999 | Fish from the Gulf of Gdańsk | Identified and quantified in various fish species. | pzh.gov.pl |

Association with Dichlorodiphenyltrichloroethane (DDT) Production and Degradation

Significance as an Emerging Contaminant of Concern

This compound is now recognized as an emerging contaminant of concern due to its persistence in the environment, its ability to bioaccumulate, and its widespread distribution across global ecosystems. ebi.ac.uknih.govresearchgate.net

This compound is highly resistant to degradation in the environment through photolytic, biological, or chemical processes. ebi.ac.uk This persistence allows it to remain in ecosystems for extended periods. ebi.ac.uknih.govnih.govresearchgate.net Furthermore, it is a lipophilic compound, meaning it has a tendency to accumulate in the fatty tissues of organisms. nih.govwwu.edu This property leads to bioaccumulation, where the concentration of the chemical increases in an organism over time, and biomagnification, where the concentration increases at successively higher levels in the food chain. ebi.ac.uknih.govwwu.edu Studies have shown that this compound bioaccumulates in marine species, with organisms at the top of the food web, such as marine mammals and birds, exhibiting the highest concentrations. ebi.ac.uknih.govvliz.be Research in rats and mice has demonstrated that both this compound and its precursor, TCPM, are readily absorbed and highly bioavailable after oral administration, with a significant portion of the administered dose being retained in tissues, particularly adipose tissue. researchgate.netfigshare.comrti.orgnih.gov

Table 2: Bioaccumulation of this compound in Marine Mammals

| Species | Location | Concentration Range (ng/g lipid wt.) | Reference |

|---|---|---|---|

| Seals and Whales | Estuary and Gulf of St. Lawrence, Canada | TCPM: 1.7 to 153, TCPMe: 1.3 to 50.6 | researchgate.net |

| Cetaceans | North Pacific and Asian coastal waters | Concentrations varied, with highest in northern right whale dolphins. | researchgate.net |

Following its initial discovery, this compound has been detected in ecosystems around the world. wwu.educgrb.org Its presence has been confirmed in marine environments, including the North Pacific, the Baltic Sea, and the coastal waters of Europe, North America, and Asia. wwu.educgrb.orgvliz.beresearchgate.net The compound has been found in a variety of marine life, from mussels to high-trophic-level predators like killer whales and seals. nih.govcgrb.org This widespread distribution highlights the global nature of this contaminant and its transport through atmospheric and oceanic currents. researchgate.net Elevated levels have been noted in cetaceans from both offshore and coastal areas, indicating widespread contamination of the marine environment. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

tris(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFKTJMHOWDJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184187 | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-80-8 | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-trichlorotrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of Tris 4 Chlorophenyl Methanol

Laboratory Synthesis Pathways for Tris(4-chlorophenyl)methanol

Esterification of 4-chlorobenzoic acid followed by Grignard Addition

One established route to this compound (TCPM-OH) begins with 4-chlorobenzoic acid. wwu.edu This method involves a two-step process: an initial esterification followed by a double Grignard addition. wwu.edu

The first step is the conversion of 4-chlorobenzoic acid to its corresponding methyl ester, methyl 4-chlorobenzoate (B1228818). An initial approach utilized traditional Fischer esterification conditions, heating the carboxylic acid in methanol (B129727) with sulfuric acid as a catalyst. wwu.edu This reaction required a reflux period of six hours. wwu.edu To improve efficiency and purity, this step was optimized by using TMS-diazomethane under a nitrogen atmosphere, which dramatically reduced the reaction time to just 15 minutes and yielded a purer product as confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. wwu.edu

In the second step, the synthesized methyl 4-chlorobenzoate is subjected to a double addition of a Grignard reagent, (4-chlorophenyl)magnesium bromide. wwu.edu This Grignard reagent is prepared separately from 1-bromo-4-chlorobenzene (B145707) and magnesium metal. wwu.edu The reaction with the ester proceeds to form the tertiary alcohol, this compound. wwu.eduwwu.edu The final product is then purified using techniques such as silica (B1680970) gel flash column chromatography. wwu.edu

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Esterification (Optimized) | 4-chlorobenzoic acid, TMS-diazomethane, Nitrogen atmosphere | Conversion of carboxylic acid to methyl ester | wwu.edu |

| Grignard Reagent Synthesis | 1-bromo-4-chlorobenzene, Magnesium, THF, Iodine (catalyst) | Preparation of (4-chlorophenyl)magnesium bromide | wwu.edu |

| Grignard Addition | Methyl 4-chlorobenzoate, (4-chlorophenyl)magnesium bromide | Formation of the tertiary alcohol product | wwu.eduwwu.edu |

| Purification | Silica gel flash column chromatography | Isolation of pure this compound | wwu.edu |

Synthesis from Chlorobenzene (B131634) via Bromination, Lithium-Halogen Exchange, and Ketone Addition

An alternative and reliable synthesis of this compound starts from chlorobenzene. wwu.edu This multi-step pathway involves creating a key intermediate, 1-Bromo-4-Chlorobenzene, which then undergoes a lithium-halogen exchange before reacting with a ketone. wwu.edu

The initial step is the bromination of chlorobenzene. This is achieved using N-bromosuccinimide (NBS) as the brominating agent and gold trichloride (B1173362) as a catalyst in dichloroethane, heated for 12 hours at 80°C. wwu.edu This reaction successfully produces 1-Bromo-4-chlorobenzene. wwu.edu

The subsequent step involves a lithium-halogen exchange with the newly formed 1-Bromo-4-chlorobenzene. The compound is dissolved in tetrahydrofuran (B95107) (THF) and cooled to -78°C, after which n-Butyllithium is added dropwise to generate the highly reactive 4-chlorophenyllithium species. wwu.edu This organolithium intermediate is then added to a ketone, yielding the final product, this compound. wwu.edu

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Bromination | Chlorobenzene, N-bromosuccinimide (NBS), Gold trichloride (catalyst), Dichloroethane, 80°C, 12 hours | Synthesis of 1-Bromo-4-chlorobenzene intermediate | wwu.edu |

| Lithium-Halogen Exchange | 1-Bromo-4-chlorobenzene, n-Butyllithium, Tetrahydrofuran (THF), -78°C | Generation of 4-chlorophenyllithium | wwu.edu |

| Ketone Addition | 4-chlorophenyllithium, Ketone | Formation of this compound | wwu.edu |

Reduction of Trichlorocresol

Synthesis of Radiolabeled this compound for Environmental Fate Studies

To study the persistence, degradation, and bioaccumulation of this compound in the environment, researchers have developed methods to synthesize its radiolabeled form. wwu.edu Specifically, carbon-14 (B1195169) (¹⁴C) labeled this compound has been synthesized to facilitate its tracking in environmental samples. wwu.edu

The synthesis of the radiolabeled compound follows the same chemical pathways described previously, but incorporates a ¹⁴C-labeled precursor at a suitable stage. The use of a ¹⁴C label allows for precise tracking and quantification of the compound and its metabolites in complex matrices like marine sediments. wwu.edu Advanced mass spectrometry techniques are used for the analysis, providing a deeper understanding of the compound's environmental persistence and ecological impact. wwu.edu The development of these radiolabeled standards is crucial for ongoing environmental studies aimed at mitigating the risks of persistent organic pollutants.

Chemical Transformations and Derivative Synthesis

Reduction of this compound to Tris(4-chlorophenyl)methane

This compound (TCPM-OH) can be chemically transformed into its reduced derivative, Tris(4-chlorophenyl)methane (TCPM). wwu.edu This reduction is a key transformation, as both compounds are found as environmental contaminants. wwu.edu

The reduction is accomplished using triethylsilane as the reducing agent in the presence of trifluoroacetic acid. wwu.edu The reaction is typically carried out in dichloromethane (B109758) at 0°C. wwu.edu This process has been optimized to achieve high yields and purity of Tris(4-chlorophenyl)methane. The success of the reduction and the purity of the resulting product are confirmed by analytical methods such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. wwu.edu

| Reaction | Reagents and Conditions | Product | Reference |

| Reduction | This compound, Triethylsilane, Trifluoroacetic acid, Dichloromethane, 0°C | Tris(4-chlorophenyl)methane | wwu.edu |

BF₃ Arylation in Related Synthetic Routes

Boron trifluoride (BF₃) and its complexes, such as boron trifluoride etherate (BF₃-OEt₂), are versatile Lewis acids frequently employed in Friedel-Crafts alkylation and arylation reactions. While not a direct synthesis of this compound (TCPM-OH), BF₃-catalyzed arylation is a key step in a related synthetic route to produce its reduced analogue, Tris(4-chlorophenyl)methane (TCPM). wwu.eduias.ac.in

In this synthetic pathway, bis(4-chlorophenyl)methanol serves as the precursor. wwu.edu This diaryl carbinol is subjected to arylation with chlorobenzene in the presence of BF₃-OEt₂. The Lewis acid activates the carbinol by facilitating the departure of the hydroxyl group to form a stabilized diarylmethyl carbocation. This electrophilic intermediate is then attacked by the nucleophilic chlorobenzene to form the new carbon-carbon bond, yielding the triarylmethane structure. wwu.eduias.ac.in

A study outlined a specific procedure for this transformation where bis(4-chlorophenyl)methanol is reacted with BF₃-OEt₂ using a large excess of chlorobenzene, which acts as both the arylating agent and the solvent. wwu.edu The reaction mixture is heated to drive the arylation to completion. wwu.edu This method highlights the utility of BF₃ in synthesizing the core tris(4-chlorophenyl) skeleton, which can be subsequently oxidized if the methanol derivative is the desired final product.

Table 1: Reaction Parameters for BF₃-Catalyzed Arylation of bis(4-chlorophenyl)methanol

| Parameter | Details | Source |

|---|---|---|

| Starting Material | bis(4-chlorophenyl)methanol | wwu.edu |

| Arylating Agent | Chlorobenzene (20 equivalents) | wwu.edu |

| Catalyst | Boron trifluoride etherate (BF₃-OEt₂) (1.2 equivalents) | wwu.edu |

| Temperature | 80°C | wwu.edu |

| Reaction Time | 2 hours | wwu.edu |

| Product | Tris(4-chlorophenyl)methane (TCPM) | wwu.edu |

Preparation of Isotope-Labeled this compound (e.g., ¹³C-labeled)

Isotopically labeled compounds are indispensable tools for metabolism studies, environmental fate analysis, and as internal standards in quantitative mass spectrometry. Both Carbon-14 (¹⁴C) and Carbon-13 (¹³C) labeled versions of this compound have been synthesized to support research into its environmental persistence and degradation. wwu.eduwwu.edu

Synthesis of ¹⁴C-Labeled this compound

Detailed methodologies have been developed for the synthesis of ¹⁴C-labeled this compound (TCPM-OH) to facilitate studies on its environmental impact. wwu.eduwwu.edu Two primary routes have been successfully employed:

Grignard Addition to an Ester: This route commences with ¹⁴C-labeled 4-chlorobenzoic acid. The labeled acid undergoes esterification, typically with methanol, to form methyl 4-chlorobenzoate. This ester is then subjected to a double Grignard addition using a (4-chlorophenyl)magnesium bromide reagent to yield the final ¹⁴C-labeled tertiary alcohol. wwu.eduwwu.edu

Grignard Addition to a Ketone from Chlorobenzene: An alternative synthesis starts with ¹⁴C-labeled chlorobenzene. The labeled chlorobenzene is first brominated. The resulting 1-bromo-4-chlorobenzene undergoes a lithium-halogen exchange or is used to form a Grignard reagent, which is then added to bis(4-chlorophenyl)methanone (the corresponding ketone) to produce the desired ¹⁴C-labeled TCPM-OH. wwu.eduwwu.edu

¹³C-Labeled this compound

This compound fully labeled with Carbon-13 (this compound-¹³C₁₉) is a commercially available analytical standard. medchemexpress.commedchemexpress.commedchemexpress.com In this isotopologue, all 19 carbon atoms of the molecule are the ¹³C isotope. While specific published synthetic preparations are proprietary, a plausible route can be inferred from established triarylmethanol syntheses. The preparation would necessitate the use of starting materials where all carbons are ¹³C. For example, a Grignard reagent prepared from fully labeled ¹³C₆-1-bromo-4-chlorobenzene could be reacted with a fully labeled carbonyl compound like ¹³C-diethyl carbonate or bis(4-¹³C₆-chlorophenyl)methanone. This ensures the incorporation of the ¹³C label at every carbon position in the final molecule.

Table 2: Summary of Isotope-Labeling Syntheses for this compound

| Isotope | Labeled Precursor | Key Synthetic Steps | Final Labeled Product | Source |

|---|---|---|---|---|

| ¹⁴C | 4-Chlorobenzoic acid-[¹⁴C] | Esterification followed by double Grignard addition | [¹⁴C]this compound | wwu.eduwwu.edu |

| ¹⁴C | Chlorobenzene-[¹⁴C] | Bromination, Grignard formation, and addition to a ketone | [¹⁴C]this compound | wwu.eduwwu.edu |

| ¹³C | ¹³C₆-Chlorobenzene (Plausible) | Grignard formation and reaction with a ¹³C-carbonyl source | this compound-¹³C₁₉ | medchemexpress.commedchemexpress.commedchemexpress.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Tris(4-chlorophenyl)methane |

| bis(4-chlorophenyl)methanol |

| Chlorobenzene |

| Boron trifluoride etherate |

| 4-chlorobenzoic acid |

| (4-chlorophenyl)magnesium bromide |

| bis(4-chlorophenyl)methanone |

| 1-bromo-4-chlorobenzene |

| Diethyl carbonate |

| Methanol |

Iii. Advanced Analytical Techniques for the Detection and Quantification of Tris 4 Chlorophenyl Methanol

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of Tris(4-chlorophenyl)methanol from other substances. Different chromatographic techniques are employed depending on the analytical goal, such as quantification, non-targeted screening, or purity assessment.

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for the analysis of this compound. The choice of ionization technique is critical for achieving optimal sensitivity.

Electron Impact (EI-MS) is a common ionization method. However, for the analysis of this compound (TCPM or TCPMOH), Negative Chemical Ionization (NCI-MS) is often preferred due to its enhanced sensitivity for electrophilic compounds like organochlorines. rsc.orgchemicalbook.com Research has shown that GC/NCI-MS provides a significantly lower detection limit for this compound compared to other methods. rsc.org For instance, in the analysis of aquatic organisms and sediment, GC/NCI-MS achieved a detection limit of 0.02 µg/kg with a recovery rate of 90%. rsc.org This high sensitivity is crucial for detecting the trace levels at which this contaminant often occurs in the environment. rsc.orgchemicalbook.com

In contrast, the related compound Tris(4-chlorophenyl)methane (TCPMe) is typically analyzed using GC/EI-MS. rsc.orgchemicalbook.com Validated GC-MS methods have been developed for the simultaneous quantification of both this compound and Tris(4-chlorophenyl)methane in biological matrices like rat plasma. chemspider.com

Table 1: GC/MS Ionization Techniques for this compound and Related Compounds

| Compound | Recommended Ionization | Key Findings |

|---|---|---|

| This compound | Negative Chemical Ionization (NCI-MS) | High sensitivity, detection limit of 0.02 µg/kg. rsc.org |

For a broader screening of environmental contaminants, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC/TOF-MS) is an advanced analytical approach. chemicalbook.com This technique offers superior separation capacity and is ideal for nontargeted analysis, which aims to identify a wide range of chemicals in a sample, including unknown or unexpected compounds. chemicalbook.comamazonaws.com

GC×GC/TOF-MS has been successfully employed to identify this compound in various environmental and biological samples, such as the eggs of California Black skimmers and the blubber of bottlenose dolphins. chemicalbook.comhmdb.ca In these studies, this compound was identified as a significant bioaccumulative compound that is not typically monitored in routine targeted analyses. amazonaws.comhmdb.ca The use of this nontargeted method provides a more complete picture of the contaminant burden in organisms and helps to identify novel contaminants that warrant further investigation. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) offers a viable alternative for the analysis of this compound, particularly for samples that are not suitable for the high temperatures of gas chromatography. The separation is achieved by passing the sample through a column with a stationary phase, carried by a liquid mobile phase.

A reverse-phase (RP) HPLC method has been established for the analysis of this compound. carlroth.com This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity. carlroth.com The composition of the mobile phase is critical for achieving effective separation.

Table 2: Example HPLC Method for this compound Analysis

| Parameter | Description |

|---|---|

| Column Type | Reverse Phase (Newcrom R1) carlroth.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid carlroth.com |

| MS-Compatible Mobile Phase | For Mass Spectrometry detection, phosphoric acid is replaced with formic acid. carlroth.com |

| Application | Suitable for quantitative analysis, impurity isolation, and preparative separation. carlroth.com |

This HPLC method is scalable and can be adapted for fast Ultra-Performance Liquid Chromatography (UPLC) applications by using columns with smaller particle sizes (e.g., 3 µm). carlroth.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or confirming the purity of a synthesized compound.

In the context of this compound, TLC has been utilized to confirm the purity of the compound following its chemical synthesis. Researchers use TLC to verify the presence of the desired product and the absence of starting materials or byproducts. For example, after synthesizing this compound, its purity was confirmed using TLC with a developing solvent system of 4:1 hexane (B92381):ethyl acetate (B1210297) and a cerium molybdate (B1676688) stain for visualization.

High Performance Liquid Chromatography (HPLC) with Various Mobile Phases

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method used for structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Proton NMR (¹H NMR) is particularly valuable as it identifies the chemical environment of hydrogen atoms within a molecule.

During the chemical synthesis of this compound, NMR spectroscopy is a crucial step for structural verification. After purification, the structure of the resulting compound is confirmed by analyzing its ¹H NMR spectrum. The observed chemical shifts and signal patterns are compared with the expected values for the target molecule, this compound, to ensure the correct product has been formed. This verification step is essential for confirming the success of the synthesis before the compound is used in further studies.

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

A multi-step approach is often employed for the analysis of this compound, combining an exhaustive extraction method with one or more cleanup and fractionation steps. This ensures that the final extract introduced into the analytical instrument is sufficiently clean to allow for precise and accurate quantification. Methods for determining this compound and the related compound Tris(4-chlorophenyl)methane in samples like fish, marine mammals, and sediment often involve a sequence of Soxhlet extraction, gel permeation chromatography, and fractionation over silica (B1680970). nih.govresearchgate.net

Soxhlet extraction is a classic and robust technique used for the exhaustive extraction of analytes from solid samples. It is particularly effective for extracting persistent organic pollutants (POPs) like this compound from matrices such as sediment, soil, and biological tissues. nih.govnih.gov The process involves continuously washing the sample with a distilled solvent, which allows for efficient extraction over several hours.

The selection of the solvent is critical and is based on the polarity of the target analyte. For this compound and other organochlorine pesticides (OCPs), various solvents and mixtures are utilized. For instance, a mixture of hexane and diethyl ether has been used for extracting human adipose tissue and marine mammal blubber. nihs.go.jpcgrb.org For soil and sediment samples, acetone/dichloromethane (B109758) or other combinations are common. ss-pub.orgdiva-portal.org Automated Soxhlet systems have been shown to yield high recoveries for OCPs from soil, ranging from 70% to 102%. tandfonline.comresearchgate.net

Table 1: Examples of Soxhlet Extraction Conditions for this compound and Related Compounds

| Matrix | Extraction Solvent | Study Findings | Reference |

|---|---|---|---|

| Aquatic Organisms & Sediment | Not specified | Method based on Soxhlet extraction for TCP and TCPMe analysis. | nih.gov |

| Human Adipose Tissue | Hexane / Diethyl ether | Applied for the analysis of TCPMe and TCPMOH. | nihs.go.jp |

| Seal Blubber & Fish Homogenate | Diethyl ether / Hexane | Used for the extraction of various organochlorines, including TCPMe and TCPMOH. | cgrb.org |

| Soil | Not specified | Automated Soxhlet extraction yielded recoveries of 70-102% for various OCPs. | tandfonline.com |

| Soil / Sediment | Not specified | Analytical procedure included Soxhlet extraction for OCP residue determination. | nih.govscite.ai |

| Household Waste | Acetone / Dichloromethane (3:1) | Employed for extracting OCPs from the biodegradable fraction of waste. | diva-portal.org |

Following extraction, sample extracts, especially those from biological tissues, are often high in lipid content, which can interfere with chromatographic analysis. chromatographyonline.com Gel permeation chromatography (GPC), also known as size-exclusion chromatography, is a widely used cleanup technique to separate large molecules like lipids from smaller analyte molecules such as this compound. nih.govresearchgate.netchromatographyonline.com

The principle of GPC involves passing the sample extract through a column packed with porous beads (e.g., cross-linked polystyrene gel like Bio-Beads S-X3). researchgate.netdiva-portal.org Large molecules are excluded from the pores and elute quickly, while smaller molecules penetrate the pores to varying degrees and have a longer retention time. chromatographyonline.com This allows for the effective removal of fats, proteins, and pigments. chromatographyonline.com GPC is recommended by regulatory bodies like the U.S. FDA for cleaning up extracts from fatty foods prior to pesticide analysis. chromatographyonline.com Automated GPC systems can achieve good recoveries (77-90%) for a range of organochlorine compounds. nih.gov

Table 2: Gel Permeation Chromatography (GPC) Conditions for Cleanup of Organochlorine Compounds

| Column Packing | Mobile Phase | Application | Reference |

|---|---|---|---|

| Not specified | Not specified | Used for cleanup in the analysis of this compound in fish, marine mammals, and sediment. | nih.govresearchgate.net |

| Bio-Beads SX-3 | Methylene chloride / n-hexane (50:50 v/v) | Separation of pesticides from fats. | researchgate.net |

| Not specified | n-hexane-toluene-acetone (88:10:2, v/v/v) | Automated on-line GPC-HPLC cleanup of fats, with 77-90% recoveries for OCPs. | nih.gov |

| Envirobeads® S-X3 | Ethyl acetate / Cyclohexane (50:50) | Cleanup of black pepper extract prior to OC pesticide analysis. | chromatographyonline.com |

| Polystyrene-divinylbenzene | Dichloromethane | Cleanup of suspended sediment extracts for OCP analysis. |

Silica column chromatography is a powerful technique for both cleanup and fractionation of sample extracts after initial extraction and lipid removal. nih.gov This method separates compounds based on their polarity. The extract is loaded onto a column packed with silica gel, and solvents of increasing polarity are used to elute different classes of compounds in separate fractions.

For the analysis of this compound, this step is crucial for isolating it from other co-extracted pesticides that might interfere with quantification. cgrb.org Typically, non-polar compounds are eluted first with non-polar solvents like hexane, while more polar compounds, including the hydroxylated this compound, are retained more strongly and require more polar solvents (e.g., mixtures of hexane and dichloromethane, or pure dichloromethane) for elution. cgrb.orgdioxin20xx.org In one method, Tris(4-chlorophenyl)methane (TCPMe) was found in a fraction eluted with 20% dichloromethane in hexane, whereas the more polar this compound (TCPMOH) was eluted in a subsequent, more polar fraction using 50% dichloromethane in hexane. cgrb.org The activity of the silica gel, often adjusted by adding a small percentage of water, is a critical parameter that affects the separation. diva-portal.orgunitar.org

Table 3: Silica Column Fractionation Schemes for this compound and Related Pesticides

| Column Packing | Elution Scheme & Fraction Content | Reference |

|---|---|---|

| Silica | Part of a multi-step cleanup for this compound analysis. | nih.gov |

| Florisil (activated) | Fraction 1 (Hexane): PCBs, p,p'-DDE. Fraction 2 (20% Dichloromethane in Hexane): Other pesticides, TCPMe. Fraction 3 (50% Dichloromethane in Hexane): TCPMOH. | cgrb.org |

| Silica (1.5% deactivated) | Fraction 1 (non-polar pesticides): HCB, Mirex. Fraction 2 (polar pesticides): o,p'-DDT, chlordanes. | unitar.org |

| Silica | Eluted with hexane, then hexane/dichloromethane gradients to isolate TCPMe. | dioxin20xx.org |

| Silica gel / Sulphuric acid silica & Nitrophenyl silica | Fraction 1: HCB. Fraction 2: PCBs, DDE. Fraction 3: Remaining, more polar OCPs. | nih.gov |

Dialysis using semipermeable membranes (SPMs) presents a non-destructive method for efficiently removing lipids from sample extracts. nih.govacs.org This technique is based on the principle of passive diffusion. thermofisher.com The lipid-containing extract is placed inside a membrane made of a material like regenerated cellulose, which is then submerged in a suitable organic solvent (the dialysate). nih.govthermofisher.com

The membrane contains pores of a specific size that allow small molecules, such as this compound and other pesticides, to pass through into the dialysate, while retaining large lipid molecules (e.g., triglycerides) inside the membrane. nih.govthermofisher.com This method has been shown to be highly effective, capable of reducing the lipid content of an extract by 90-99% with acceptable recoveries of the target analytes. nih.govacs.org The resulting dialysate, now enriched with the analytes and free of the bulk of lipids, can then be further concentrated and purified for analysis. This technique is applicable to a wide variety of biological samples and can also be used for cleaning up extracts from other complex matrices like sediment and soil. nih.gov A related technology, the semipermeable membrane device (SPMD), is used for passive in-situ sampling of water and air for organochlorine pesticides. nih.govresearchgate.net

Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org For extracting this compound and other OCPs from aqueous samples like drinking water or surface water, a combination of dichloromethane and hexane is often employed. cabidigitallibrary.orgresearchgate.net

In a typical procedure, the water sample is shaken vigorously with the organic solvent mixture in a separatory funnel. cabidigitallibrary.org The non-polar OCPs partition from the aqueous phase into the organic phase. Because dichloromethane is denser than water, it will form the bottom layer, while hexane is less dense and would be in the top layer if used alone. libretexts.org After separation, the organic layer containing the analytes is collected, dried (e.g., with anhydrous sodium sulfate), and concentrated. cabidigitallibrary.orgmdpi.com Studies have shown that dichloromethane is a highly effective solvent for this purpose, yielding high recoveries for OCPs, with some reported mean percentage recoveries between 90.09 ± 8.03% and 102.95 ± 2.84%. mdpi.com The final extract is often solvent-exchanged into hexane or another solvent compatible with the subsequent gas chromatography analysis. cabidigitallibrary.org

Table 4: Performance of Liquid-Liquid Extraction (LLE) for Organochlorine Pesticides | Sample Matrix | Extraction Solvent(s) | Key Findings | Reference | | :--- | :--- | :--- | | Drinking Water | Dichloromethane, concentrated with Hexane | An optimized LLE method was established for OCP analysis. | cabidigitallibrary.org | | Water | Hexane: Dichloromethane | The solvent mixture was used to extract chlorinated pesticides, followed by GC-MS analysis. | researchgate.net | | Water | Dichloromethane | Dichloromethane gave the best results compared to light petroleum and hexane, with recoveries of 90-103%. | mdpi.com | | Water | Dichloromethane | LLE with DCM was used, achieving low µg/ml (ppb) detection ranges. | cabidigitallibrary.org |

Iv. Environmental Occurrence, Distribution, and Fate of Tris 4 Chlorophenyl Methanol

Presence in Aquatic Ecosystems: Sediments, Fish, and Marine Mammals

The aquatic environment is a primary reservoir for many persistent organic pollutants, and Tris(4-chlorophenyl)methanol is no exception. It has been detected in marine sediments and has been shown to bioaccumulate in aquatic food webs, reaching significant concentrations in fish and marine mammals.

The presence of this compound in marine sediments is a clear indicator of its environmental persistence. Significant contamination has been reported in the San Pedro Basin off the coast of Southern California, an area historically used for the disposal of industrial waste, including DDT-contaminated acid waste. wwu.edunoaa.gov Recent studies have identified a variety of DDT-related compounds, including this compound, in the deep ocean sediments of this basin. noaa.govacs.org A 2024 study using nontargeted analysis detected 15 different DDT-related compounds in the sediment of the San Pedro Basin, including Tris(4-chlorophenyl)methane (TCPM), a precursor to this compound. acs.org The presence of these compounds is linked to the historical ocean dumping of waste from the Montrose Chemical Corporation of California between 1947 and 1961. wwu.edu

In contrast, studies on surface sediments from the southern part of the Baltic Sea have shown that this compound and its precursor, Tris(4-chlorophenyl)methane, were absent at detectable levels (less than 0.3 ng/g dry weight). oieau.fracs.org This suggests that while the compound is present in certain contaminated marine environments, its distribution in sediments can be localized to areas with specific industrial inputs.

This compound has been identified and quantified in various fish species, indicating its entry into the aquatic food web. In the Gulf of Gdańsk, located in the Baltic Sea, studies have detected this compound in fish at concentrations ranging from less than 0.02 to 0.4 ng/g wet weight. pzh.gov.plnih.gov The related compound, Tris(4-chlorophenyl)methane, was found in the same fish at concentrations from 0.08 to 1.6 ng/g wet weight. pzh.gov.plnih.gov A broader study of fish from the southern Baltic Sea reported this compound concentrations between 4.1 and 37 ng/g lipids. oieau.fracs.org These findings highlight the bioaccumulation of this compound in fish, making them a potential route of exposure for higher-level predators, including humans.

Interactive Data Table: this compound and Tris(4-chlorophenyl)methane Concentrations in Fish from the Gulf of Gdańsk

| Compound | Concentration Range (ng/g wet weight) |

| This compound | < 0.02 - 0.4 |

| Tris(4-chlorophenyl)methane | 0.08 - 1.6 |

| Source: pzh.gov.plnih.gov |

Marine mammals, being at the top of many aquatic food chains, are particularly susceptible to the bioaccumulation of persistent organic pollutants. This compound has been detected in a wide range of marine mammal species, often at significant concentrations.

Studies on seals have revealed widespread contamination. In harbor seals (Phoca vitulina) from Puget Sound, concentrations in blubber ranged from 23 to 750 ng/g lipid weight. capes.gov.br In the Baltic Sea, this compound was detected in ringed seals (Phoca hispida). wwu.edu A comparative study of four seal species from Russia and Japan found the highest concentrations of Tris(4-chlorophenyl)methane in the Caspian seal (Phoca caspica), followed by the larga seal (Phoca largha), Baikal seal (Phoca sibirica), and ringed seal (Phoca hispida). cgrb.org The study also noted that the distribution of this compound in the body follows a lipid-dependent pattern, with over 95% of the total burden found in the blubber of a Caspian seal. cgrb.org

Whales have also been shown to accumulate this compound. The highest levels of both this compound and its precursor were observed in adult male beluga whales (Delphinapterus leucas) from the St. Lawrence Estuary. researchgate.net A study of small cetaceans stranded along the Florida coast found this compound in the livers of bottlenose dolphins, Atlantic spotted dolphins, and pygmy sperm whales. oup.com The concentration of this compound in the blubber of a killer whale (Orcinus orca) from Japan was the highest among the marine mammals examined in one study. cgrb.org

The bioaccumulation potential of this compound is considered high and comparable to that of well-known pollutants like PCBs and DDTs. cgrb.org

Interactive Data Table: this compound Concentrations in Marine Mammals

| Species | Location | Tissue | Concentration Range (ng/g lipid weight) |

| Harbor Seal (Phoca vitulina) | Puget Sound, USA | Blubber | 23 - 750 |

| Caspian Seal (Phoca caspica) | Russia | Blubber | Mean: 2.0 ± 88 (for TCPMe) |

| Beluga Whale (Delphinapterus leucas) | St. Lawrence Estuary, Canada | Blubber | 1.7 - 153 |

| Killer Whale (Orcinus orca) | Japan | Blubber | High (specific value not provided) |

| Source: capes.gov.brcgrb.orgresearchgate.net |

The presence of this compound is not limited to marine mammals. As a bioaccumulative compound, it is found in various organisms occupying high positions in the food web. Fish-eating birds, for instance, have shown significant levels of contamination. In the southern Baltic Sea region, this compound was identified in fish-eating birds at concentrations ranging from 120 to 630 ng/g lipid weight. oieau.fracs.org White-tailed sea eagles from the Baltic coastal area had concentrations ranging from less than 13 to 130,000 ng/g in their eggs and tissues. oieau.fracs.org

The biomagnification factor for this compound has been found to be comparable to that of PCBs and DDTs, which are known to amplify significantly in marine mammals. cgrb.org This indicates that this compound is effectively transferred up the food chain, leading to the highest concentrations in top predators. wwu.educgrb.org The strong correlation observed between the concentrations of this compound and DDTs in high trophic level animals suggests a common source or similar bioaccumulation pathways. researchgate.net

Bioaccumulation and Distribution in Marine Mammals (e.g., Seals, Whales)

Presence in Terrestrial Ecosystems and Human Exposure

The reach of this compound extends beyond aquatic environments, with evidence of its presence in terrestrial ecosystems and direct human exposure.

The detection of this compound in human tissues is a significant finding, indicating that this contaminant has entered the human food chain. sdsu.eduzfin.orgnih.gov Studies have confirmed its presence in both human breast milk and adipose tissue. sdsu.edunih.govsdsu.edu

In a study of Japanese human adipose tissue, this compound was detected in all analyzed samples, with concentrations ranging from 1.1 to 18 ng/g lipid weight. nihs.go.jpnih.gov The related compound, Tris(4-chlorophenyl)methane, was also present in all samples at concentrations of 2.5 to 21 ng/g lipid weight. nihs.go.jpnih.gov The concentrations in humans were noted to be lower than those reported in marine mammals, which may suggest a capacity for metabolism and elimination in humans. nihs.go.jpnih.gov A significant correlation between the levels of this compound and DDTs in these samples suggests that exposure to DDT may be a source of this compound in humans. nihs.go.jpnih.gov

The presence of this compound in human breast milk has also been reported, raising concerns about potential exposure to developing infants. nih.govsdsu.eduresearchgate.net Trace levels of both this compound and its precursor have been found in human milk samples. acs.org

Interactive Data Table: this compound and Tris(4-chlorophenyl)methane in Japanese Human Adipose Tissue

| Compound | Concentration Range (ng/g lipid weight) |

| This compound | 1.1 - 18 |

| Tris(4-chlorophenyl)methane | 2.5 - 21 |

| Source: nihs.go.jpnih.gov |

Maternal Transfer in Avian Species

The presence of this compound in avian eggs is a clear indicator of maternal transfer, signifying that the contaminant is passed from the mother to her offspring. plos.orgnih.gov Studies have detected this compound in the eggs of seabirds, such as the California Black skimmer (Rynchops niger). plos.orgnih.gov The detection of this compound in eggs suggests it is persistent, bioaccumulative, and potentially subject to biomagnification through the food web. plos.orgnih.gov The process of maternal transfer raises concerns about the potential for developmental effects in avian embryos.

Research on various bird species has consistently identified this compound in their tissues, highlighting its global distribution in high-trophic-level birds. plos.orgcgrb.org This widespread presence underscores the compound's ability to bioaccumulate and be transferred across generations.

Sources and Environmental Pathways

A significant body of evidence points to this compound as a byproduct of the manufacturing and degradation of the pesticide Dichlorodiphenyltrichloroethane (DDT). ebi.ac.uknih.govresearchgate.net It is considered an impurity found in technical DDT formulations. cgrb.orgnih.gov The co-occurrence of this compound with DDT and its metabolites in various environmental and biological samples further supports this link. nih.govnih.gov

Studies analyzing technical DDT products have confirmed the presence of Tris(4-chlorophenyl)methane (TCPM), a precursor to this compound. nih.gov Furthermore, compound-specific chlorine isotope analysis of TCPM has shown a δ37Cl value that closely resembles that of technical DDT, suggesting an anthropogenic origin linked to DDT synthesis. plos.orgnih.gov The environmental degradation of another pesticide, Dicofol, which is structurally similar to DDT, is also considered a potential source. cgrb.orgsemanticscholar.org

Beyond its connection to DDT, research has suggested other potential industrial sources for this compound and its precursor, TCPM. plos.orgcgrb.orgnih.gov These include the production of synthetic high polymers and light-fast dyes for acrylic fibers. cgrb.orgresearchgate.net While the primary source is widely believed to be related to DDT, these additional industrial pathways may also contribute to its environmental presence. plos.orgontosight.ai

Byproduct of DDT Manufacturing and Degradation

Environmental Persistence and Degradation Studies

This compound is characterized as a persistent organic pollutant (POP) due to its resistance to environmental degradation. ebi.ac.uk Its chemical structure, featuring three chlorinated phenyl groups, contributes to its stability. This persistence allows it to remain in the environment for long periods, leading to its accumulation in various environmental compartments, including sediments and biota. nih.gov

Studies have shown that this compound can bioaccumulate in marine species, moving up the food chain. ebi.ac.uknih.gov While it is resistant to degradation, some transformation does occur. Its precursor, Tris(4-chlorophenyl)methane (TCPM), can be oxidized to form this compound. Research is ongoing to fully elucidate the degradation pathways of these compounds in different environmental matrices, such as marine sediments. wwu.eduwwu.edu The predicted biodegradation half-life of this compound is estimated to be between 56 and 180 days, though more experimental data is needed for a precise quantification of its environmental persistence. nih.gov

V. Ecotoxicological and Biological Impact of Tris 4 Chlorophenyl Methanol

Impact on Aquatic Organisms

The aquatic environment is a primary recipient of many environmental contaminants, and the zebrafish (Danio rerio) has emerged as a valuable model organism for studying the toxicological effects of these substances.

TCPMOH exposure significantly alters gene expression in zebrafish embryos. nih.govresearchgate.net Research has shown that developmental exposure to this compound leads to a decrease in the expression of the aryl hydrocarbon receptor 2 (ahr2). nih.govresearchgate.net This is accompanied by the downregulation of several key metabolic enzymes, including cyp1a1, cyp1b1, cyp1c1, cyp1c2, and cyp2y3. nih.govresearchgate.net These cytochrome P450 enzymes are crucial for the metabolism of foreign compounds. The decreased expression of these genes suggests an impairment of the xenobiotic metabolism pathways in the developing zebrafish. nih.gov

Table 1: Gene Expression Changes in Zebrafish Embryos Exposed to Tris(4-chlorophenyl)methanol

| Gene | Effect of TCPMOH Exposure | Reference |

|---|---|---|

| ahr2 | Decreased expression | nih.govresearchgate.net |

| cyp1a1 | Decreased expression | nih.govresearchgate.net |

| cyp1b1 | Decreased expression | nih.govresearchgate.net |

| cyp1c1 | Decreased expression | nih.govresearchgate.net |

| cyp1c2 | Decreased expression | nih.govresearchgate.net |

The development of the pancreas in zebrafish embryos is also adversely affected by TCPMOH. researchgate.netnih.gov Studies have revealed that exposure to 50 nM TCPMOH results in a significant reduction in both the islet area and the total pancreas area. researchgate.netnih.gov Specifically, the islet area was reduced by 20.8% and the total pancreas area by 13% in exposed embryos compared to controls. researchgate.netnih.gov This indicates that TCPMOH disrupts the normal formation and growth of this vital organ during embryonic development. researchgate.net

Gene Expression Alterations in Zebrafish (e.g., ahr2, cyp1a1, cyp1b1, cyp1c1, cyp1c2, cyp2y3)

Effects on Mammalian Systems

The impact of this compound extends to mammalian systems, where it has been shown to influence liver enzyme activity and exhibit anti-androgenic properties.

In studies using rats, dietary exposure to TCPMOH has been found to induce both Phase I and Phase II drug-metabolizing enzymes in the liver. nih.govcgrb.org Dose-related increases in the activities of Phase I enzymes, such as aminopyrine-N-demethylase (APDM), ethoxyresorufin-O-deethylase (EROD), and pentoxyresorufin-O-deethylase (PROD), were observed. nih.gov Similarly, Phase II enzymes, including UDP-glucuronosyltransferase (UDPGT) and glutathione-S-transferases (GST), also showed increased activity. nih.gov This induction of metabolizing enzymes suggests that the liver is actively trying to detoxify and eliminate the compound. nih.gov

Table 2: Induction of Hepatic Enzymes in Rats by this compound

| Enzyme Type | Specific Enzymes | Effect of TCPMOH Exposure | Reference |

|---|---|---|---|

| Phase I | AH, APDM, EROD, PROD | Increased activity | nih.gov |

This compound has demonstrated anti-androgenic activity in various studies. cgrb.orgnih.gov In vitro assays have shown that TCPMOH can act as an anti-androgen. nih.gov Further research in rats revealed that while TCPMOH binds to the androgen receptor, it did not affect circulating testosterone (B1683101) levels at the tested doses. nih.govmcmaster.ca However, an interlaboratory comparison of in vitro assays confirmed the anti-androgenic activity of tris-(4-chlorophenyl)methanol. nih.gov

Influence on Gap Junction-Mediated Intercellular Communication (GJIC) in Granulosa Cells

This compound (TCPMOH), a known by-product from the manufacturing of technical grade DDT, has been investigated for its effects on the female reproductive system, specifically its influence on the function of gap junction-mediated intercellular communication (GJIC) and the expression of the gap junction protein connexin 43 (Cx43) in cultured bovine granulosa cells. nih.gov

Research assessing GJIC through fluorescent dye microinjection revealed a significant reduction in dye-coupling after a one-hour exposure to TCPMOH at a concentration of 32 µM. nih.gov This indicates a disruption in the direct communication pathways between adjacent cells. At this same concentration, TCPMOH was found to be cytotoxic to the granulosa cells. nih.gov

Further investigation into the expression of connexin 43, the protein forming the gap junctions, showed little to no effect on the pattern of connexons after one hour of incubation. nih.gov However, after a three-hour treatment with TCPMOH at concentrations ranging from 16 to 64 µM, a significant inhibition in the immunostaining of connexons was observed. nih.gov Concentrations of 32 and 64 µM were also confirmed to be cytotoxic following this longer exposure. nih.gov

Electron microscopy using freeze-fracture techniques provided a more detailed look at the morphology of the gap junction plaques. nih.gov While only small differences were noted in cells treated for three hours with 8 or 16 µM TCPMOH compared to untreated cells, a significant impact was seen at higher concentrations. nih.gov After treatment with 32 µM TCPMOH, gap junction plaques were very rarely detected, and the distribution of lateral intramembranous particles in many plasma membranes was severely altered. nih.gov These findings suggest that TCPMOH can induce a general toxic effect on granulosa cells, with the disruption of GJIC being a key mechanism of its chemically induced toxicity. nih.gov

Table 1: Effect of this compound on Bovine Granulosa Cells

| Parameter | Concentration | Exposure Time | Observed Effect | Source |

|---|---|---|---|---|

| Gap Junction-Mediated Intercellular Communication (GJIC) | 32 µM | 1 hour | Significant reduction in dye-coupling | nih.gov |

| Cytotoxicity | 32 µM | 1 hour | Significant increase in propidium (B1200493) iodide staining | nih.gov |

| Connexon Immunostaining | 16 - 64 µM | 3 hours | Significant inhibition | nih.gov |

| Gap Junction Plaque Morphology | 32 µM | 3 hours | Plaques very rarely detected; altered particle distribution | nih.gov |

Disposition and Metabolism in Rodent Models (Rats and Mice)

The disposition and metabolism of this compound (TCPMOH) and its parent compound, Tris(4-chlorophenyl)methane (TCPME), have been studied in Harlan Sprague Dawley rats and B6C3F1/N mice. nih.govnih.gov These studies are critical for understanding the behavior of these compounds in biological systems, as both have been detected in various biota and human tissues. nih.govnih.govresearchgate.net

Studies show that TCPMOH and TCPME are well-absorbed and highly bioavailable following a single oral administration. nih.govnih.gov The disposition of [14C]-labeled TCPMOH was found to be similar to that of [14C]TCPME. nih.govnih.gov Following oral administration of [14C]TCPME in male rats and mice, absorption was significant (≥66%). nih.gov However, excretion of the radioactivity was low, with ≤2.5% found in urine and ≤18% in feces. nih.govnih.gov A large portion of the administered dose (≥64%) was retained in tissues, with the highest concentrations found in adipose tissue, indicating its lipophilic nature. nih.govnih.gov The metabolism of TCPME was minimal. nih.gov The disposition patterns were similar in both male and female rodents. nih.govnih.gov

Following intravenous administration of either [14C]TCPME or [14C]TCPMOH in male rats and mice, the disposition pattern mirrored that of oral administration. nih.govnih.govtandfonline.com This confirms the high bioavailability and tissue retention of these compounds regardless of the administration route. nih.gov

Table 2: Pharmacokinetic Parameters of Tris(4-chlorophenyl)methane (TCPME) in Rodents

| Parameter | Species (Male) | Value | Source |

|---|---|---|---|

| Oral Absorption | Rats and Mice | ≥ 66% | nih.gov |

| Tissue Retention | Rats and Mice | ≥ 64% (highest in adipose tissue) | nih.govnih.gov |

| Excretion (Urine) | Rats and Mice | ≤ 2.5% | nih.govnih.gov |

| Excretion (Feces) | Rats and Mice | ≤ 18% | nih.govnih.gov |

| Time to Max. Concentration (Tmax) | Rats and Mice | ≤ 7 hours | nih.govnih.gov |

| Plasma Elimination Half-life | Rats and Mice | ≥ 31 hours | nih.govnih.gov |

| Bioavailability | Rats and Mice | ≥ 82% | nih.govnih.gov |

Research on Health Risks Associated with Human Exposure

The presence of this compound (TCPMOH) and its parent compound, Tris(4-chlorophenyl)methane (TCPM), in the environment and their detection in human tissues raise concerns about potential health risks. researchgate.net These compounds are persistent, bioaccumulate, and have been identified in human adipose tissue and breast milk. researchgate.netresearchgate.net The detection in breast milk signifies a potential route of exposure for developing infants, a particularly vulnerable population. researchgate.netmdpi.com

TCPMOH is structurally related to endocrine-disrupting pesticides like DDT and Dicofol. semanticscholar.orgmcmaster.ca This structural similarity suggests that TCPMOH may also interfere with endocrine functions. semanticscholar.org In vitro studies have shown that TCPMOH and TCPME have a high binding affinity for both androgen and estrogen receptors, suggesting they may act as endocrine mimics. semanticscholar.org Furthermore, TCPMOH has been shown to possess an anti-androgenic activity. cgrb.org

While direct human toxicity data is limited, studies using animal models provide insight into potential risks. Research on zebrafish embryos, a common model for developmental toxicology, has shown that TCPMOH exposure can be hazardous to embryonic development. researchgate.netresearchgate.net Specifically, exposure to TCPMOH was found to impair pancreatic development by reducing the islet and total pancreas area. researchgate.net It also increased embryonic mortality and the incidence of morphological deformities in a concentration-dependent manner. researchgate.netmdpi.com

The detection of these compounds in human liver and bile suggests potential for metabolism and excretion, but their high lipophilicity also points to long-term bioaccumulation in fatty tissues. semanticscholar.orgwwu.edu Given the link between exposure to the related compound DDT and increased risks for certain cancers, the widespread presence of TCPMOH in the environment and in human tissues warrants further investigation into its long-term health effects. researchgate.netwwu.edu

Compound Names Mentioned in this Article

Vi. Advanced Research Directions and Future Perspectives for Tris 4 Chlorophenyl Methanol Studies

Comprehensive Toxicological Profiling and Risk Assessment

While initial studies have provided valuable insights, a comprehensive toxicological profile of TCPMOH is still lacking. Future research must move beyond acute toxicity studies to investigate the chronic, multi-generational, and synergistic effects of TCPMOH, especially in combination with other co-occurring environmental contaminants. nih.gov A thorough risk assessment requires a deeper understanding of its dose-response relationships, particularly at low, environmentally relevant concentrations. semanticscholar.org

Key research areas for comprehensive toxicological profiling include:

Neurotoxicity: Investigating the potential for TCPMOH to induce neurotoxic effects, given that other organochlorines are known to impact the nervous system.

Immunotoxicity: Detailed studies on the effects of TCPMOH on immune function are needed, building on initial findings of altered lymphocyte counts in rats. nih.gov

Developmental Toxicity: Further exploration of the impacts of developmental exposure on various organ systems beyond the pancreas is crucial to fully characterize its risk to developing organisms. nih.govnih.govnih.gov

Carcinogenicity: Long-term animal studies are required to definitively assess the carcinogenic potential of TCPMOH.

A significant challenge in risk assessment is the lack of extensive data on human exposure and the subsequent health outcomes. semanticscholar.org Establishing a more robust connection between environmental levels of TCPMOH and potential health effects in human populations will be a critical future endeavor.

Elucidation of Degradation Pathways in Diverse Environmental Compartments

The persistence of TCPMOH in the environment is a key factor in its potential for long-term ecological impact. Understanding its degradation pathways in various environmental compartments is essential for predicting its environmental fate and developing potential remediation strategies.

Future research should focus on:

Biotic Degradation: Identifying the specific microorganisms and enzymatic pathways responsible for the breakdown of TCPMOH in different environments, such as sediments, water, and soil. wwu.eduwwu.edu

Abiotic Degradation: Investigating the role of abiotic factors like photolysis, hydrolysis, and oxidation in the transformation of TCPMOH under various environmental conditions.

Metabolic Pathways in Biota: Characterizing the metabolic pathways of TCPMOH in a wider range of organisms, from invertebrates to higher trophic level animals, to understand its bioaccumulation and potential for biomagnification. cgrb.org

The synthesis of radiolabeled TCPMOH will be a valuable tool in these studies, allowing for precise tracking of its transformation products in complex environmental matrices. wwu.eduwwu.edu

Development of Novel Analytical Methods for Trace Detection

Accurate and sensitive detection of TCPMOH at trace levels is fundamental to all aspects of its research, from environmental monitoring to toxicological studies. researchgate.nettandfonline.com While current methods based on gas chromatography-mass spectrometry (GC-MS) are effective, there is a continuous need for improvement. researchgate.nettandfonline.comnih.gov

Future advancements in analytical methodology should aim for:

Increased Sensitivity and Lower Detection Limits: To quantify TCPMOH in a wider range of environmental and biological samples where concentrations may be exceedingly low. acs.org

High-Throughput Screening Methods: To efficiently analyze a large number of samples for large-scale monitoring programs.

Non-targeted and Suspect Screening Approaches: Utilizing advanced techniques like comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC/TOF-MS) to identify not only TCPMOH but also its isomers and transformation products that may have been previously overlooked. plos.org

The development of certified reference materials for TCPMOH and its isomers is also crucial for ensuring the quality and comparability of data across different laboratories.

Investigation of Isomer-Specific Effects and Sources

The potential existence of multiple isomers of TCPMOH adds another layer of complexity to its environmental and toxicological assessment. cgrb.org It is plausible that different isomers exhibit varying degrees of persistence, bioaccumulation, and toxicity.

Key research questions in this area include:

Identification and Characterization of Isomers: Synthesizing and characterizing all potential isomers of TCPMOH to serve as analytical standards. cgrb.org

Source Apportionment of Isomers: Investigating whether different sources or formation pathways lead to distinct isomeric profiles in the environment. wwu.edu

Isomer-Specific Toxicity: Conducting comparative toxicological studies to determine if certain isomers are more potent endocrine disruptors or have other specific toxic effects. endocrinedisruption.org

Distinguishing the environmental fate and effects of individual isomers is a critical step towards a more refined risk assessment of TCPMOH.

Role in Endocrine Disruption and Related Biological Pathways

Initial in vitro and in vivo studies have provided compelling evidence that TCPMOH can act as an endocrine disruptor. semanticscholar.orgcambridge.org It has been shown to bind to both estrogen and androgen receptors and to impact developmental processes regulated by hormonal signaling. semanticscholar.org

Future research should delve deeper into the mechanisms of endocrine disruption by:

Receptor Binding and Activation/Inhibition: Quantifying the binding affinities of TCPMOH and its isomers for various nuclear receptors and elucidating the downstream molecular consequences of this binding. cambridge.org

Impact on Steroidogenesis: Investigating the effects of TCPMOH on the expression and activity of key enzymes involved in the synthesis and metabolism of steroid hormones. nih.govnih.gov

Disruption of Hormonal Signaling Pathways: Examining the broader impacts of TCPMOH on complex signaling networks that are regulated by hormones, such as those involved in reproduction, metabolism, and development. nih.govnih.govresearchgate.net

The use of advanced molecular techniques, such as transcriptomics and proteomics, in model organisms like zebrafish, can provide a systems-level understanding of the biological pathways perturbed by TCPMOH exposure. nih.govnih.govnih.govresearchgate.net

Q & A

Q. What analytical methods are recommended for detecting and quantifying TCPM-OH in environmental and biological samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method, utilizing non-polar capillary columns (e.g., DB-5) for isomer separation. Electron capture detection (ECD) or high-resolution MS improves sensitivity for trace-level quantification .

- Isotope Dilution Analysis with -labeled TCPM-OH internal standards minimizes matrix interference and enhances accuracy in complex biological matrices like adipose tissue or marine mammal blubber .

- Quality Control : Include procedural blanks, surrogate recovery checks (e.g., -TCPM-OH), and inter-laboratory comparisons to address contamination risks .

Q. Where has TCPM-OH been detected globally, and what are its typical concentration ranges?

Key Findings:

- Marine Ecosystems : Found in Baltic Sea sediment (0.5–2.3 ng/g dry weight) and higher trophic species like ringed seals (1.1–18 ng/g lipid weight) .

- Human Tissues : Detected in Japanese adipose tissue (1.1–18 ng/g lipid weight), correlating with historical DDT exposure .

- Regional Variation : Lower concentrations in Arctic species vs. industrialized regions (e.g., Gulf of St. Lawrence), suggesting latitudinal bioaccumulation gradients .

Advanced Research Questions

Q. What evidence links TCPM-OH to DDT, and how might isomer-specific degradation influence environmental persistence?

Mechanistic Insight:

- Synthetic Byproduct : TCPM-OH isomers (e.g., 4,4',4-TCPM-OH) form during DDT production via chloral-chlorobenzene condensation under acidic conditions. Technical DDT mixtures contain trace TCPM isomers .

- Isomer Selectivity : Isomers with 2-chloro substituents (e.g., 2,4,4'-TCPM-OH) degrade faster in biological systems, leaving the 4,4',4-isomer dominant in higher trophic levels .

- Metabolic Pathways : Oxidative dechlorination of DDT metabolites (e.g., DDE) may generate TCPM-OH precursors, though in vivo mechanisms remain understudied .

Q. How do physicochemical properties influence TCPM-OH bioaccumulation in marine food webs?

Data-Driven Analysis:

- Lipophilicity : Log > 6 enables preferential partitioning into lipid-rich tissues, with biomagnification factors (BMFs) of 5–10 in cetaceans .

- Metabolic Resistance : Slow hepatic clearance due to steric hindrance from three 4-chlorophenyl groups reduces elimination rates in mammals .

- Table 1 : Bioaccumulation in Select Species

| Species | Tissue | Mean Concentration (ng/g lipid) | Reference |

|---|---|---|---|

| Ringed Seal (Baltic) | Blubber | 12.3 ± 3.8 | |

| Beluga Whale (St. Lawrence) | Liver | 8.9 ± 2.1 | |

| Human (Japan) | Adipose | 9.5 ± 4.2 |

Q. What experimental approaches resolve contradictions in TCPM-OH toxicity assessments?

Critical Evaluation:

- In Vitro Models : Use primary hepatocytes from marine mammals to quantify CYP450-mediated metabolism, observing limited TCPM-OH detoxification .

- Comparative Toxicology : Contrast TCPM-OH with structurally similar PCBs; absence of ortho-chlorine reduces aryl hydrocarbon receptor (AhR) binding, suggesting non-dioxin-like toxicity .

- Longitudinal Studies : Monitor temporal trends in archived blubber samples (e.g., 1980s–2000s) to disentangle pollution source shifts from degradation effects .

Q. How can isomer-specific analysis improve source apportionment of TCPM-OH in environmental samples?

Methodological Innovation:

- GC×GC-TOF/MS : Two-dimensional chromatography resolves all 10 TCPM-OH isomers, identifying technical DDT vs. environmental degradation origins .

- Chlorine Isotope Fingerprinting : δ values distinguish anthropogenic TCPM-OH (e.g., from DDT synthesis) from natural chlorination processes .

Guidelines for Experimental Design

- Sampling Protocols : Collect paired sediment, water, and biota samples to model trophic transfer .

- Matrix Effects : Use accelerated solvent extraction (ASE) with hexane:acetone (1:1) for lipid-rich tissues, followed by silica gel cleanup .

- Data Interpretation : Apply fugacity models to predict TCPM-OH partitioning in air-water-sediment systems, accounting for pH-dependent solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。